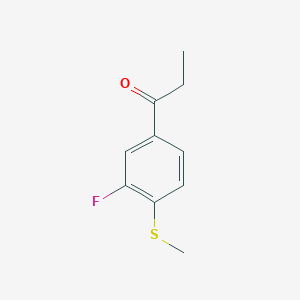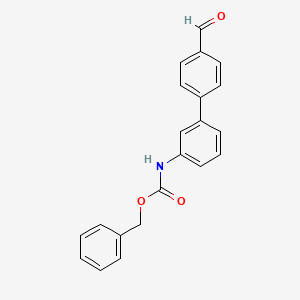
(4'-Formylbiphenyl-3-yl)carbamic acid benzyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4’-Formylbiphenyl-3-yl)carbamic acid benzyl ester is an organic compound with the molecular formula C21H17NO3 It is a derivative of carbamic acid and is characterized by the presence of a formyl group attached to a biphenyl structure, which is further linked to a benzyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4’-Formylbiphenyl-3-yl)carbamic acid benzyl ester typically involves the reaction of 4’-formylbiphenyl-3-amine with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for (4’-Formylbiphenyl-3-yl)carbamic acid benzyl ester are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and employing continuous flow reactors to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
(4’-Formylbiphenyl-3-yl)carbamic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: (4’-Carboxybiphenyl-3-yl)carbamic acid benzyl ester.
Reduction: (4’-Hydroxybiphenyl-3-yl)carbamic acid benzyl ester.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(4’-Formylbiphenyl-3-yl)carbamic acid benzyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (4’-Formylbiphenyl-3-yl)carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. Additionally, the biphenyl structure can facilitate interactions with hydrophobic pockets in target molecules, enhancing binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl carbamate: A simpler analog without the biphenyl and formyl groups.
(4’-Hydroxybiphenyl-3-yl)carbamic acid benzyl ester: A reduced form of the compound with a hydroxyl group instead of a formyl group.
(4’-Carboxybiphenyl-3-yl)carbamic acid benzyl ester: An oxidized form with a carboxylic acid group instead of a formyl group.
Uniqueness
(4’-Formylbiphenyl-3-yl)carbamic acid benzyl ester is unique due to the presence of both the formyl and biphenyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research and industry.
Propriétés
Numéro CAS |
939758-26-6 |
|---|---|
Formule moléculaire |
C21H17NO3 |
Poids moléculaire |
331.4 g/mol |
Nom IUPAC |
benzyl N-[3-(4-formylphenyl)phenyl]carbamate |
InChI |
InChI=1S/C21H17NO3/c23-14-16-9-11-18(12-10-16)19-7-4-8-20(13-19)22-21(24)25-15-17-5-2-1-3-6-17/h1-14H,15H2,(H,22,24) |
Clé InChI |
NBFBZNCRSWXNKV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)NC2=CC=CC(=C2)C3=CC=C(C=C3)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


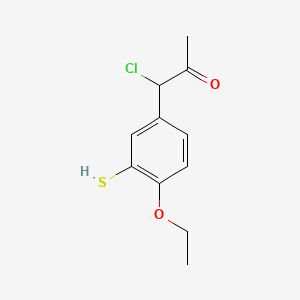
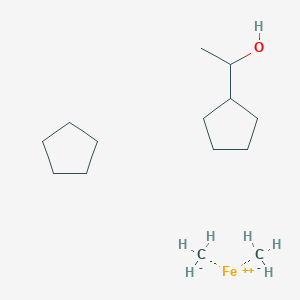
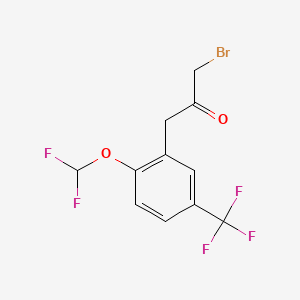
![N-Methyl-2-azaspiro[4.4]nonan-4-amine](/img/structure/B14041379.png)
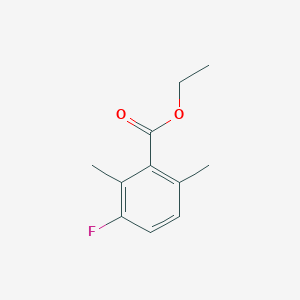
![Ethyl 5-chlorothiazolo[5,4-d]pyrimidin-2-ylcarbamate](/img/structure/B14041393.png)
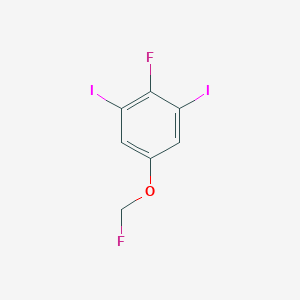
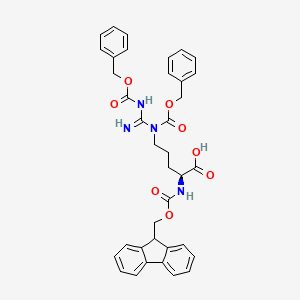
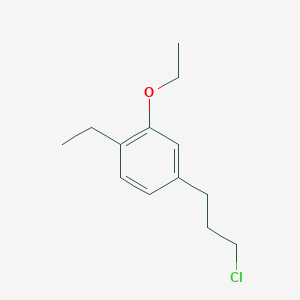
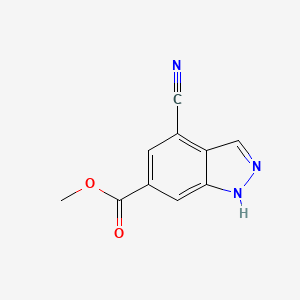

![7,9-Difluoro-3-iodo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one](/img/structure/B14041431.png)
